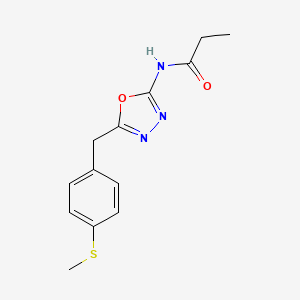

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide

Description

Properties

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(18-13)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXPPLYTVTLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the reaction of 4-(methylthio)benzyl hydrazine with propionyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with propionyl chloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, halo derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide has been investigated for its potential as:

- Antimicrobial Agent : Studies indicate that compounds with oxadiazole rings exhibit significant activity against various bacteria and fungi.

- Anticancer Activity : Research has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Materials Science

The unique properties of this compound allow for potential applications in developing novel materials. These materials may exhibit specific electronic or optical characteristics beneficial for applications in electronics or photonics.

Agrochemicals

This compound may serve as a precursor for synthesizing new pesticides or herbicides. Its structural features can be modified to enhance efficacy and safety profiles in agricultural applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Studies : A recent study demonstrated that derivatives of this compound exhibited significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that modifications could enhance their activity against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The oxadiazole ring and the methylthio group are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure but contain a sulfur atom instead of an oxygen atom.

1,2,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but are also known for their biological and chemical versatility.

Uniqueness

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide is unique due to the presence of the methylthio group, which can undergo specific chemical transformations and enhance the compound’s biological activity. Its combination of structural features makes it a valuable scaffold for the development of new therapeutic agents and materials .

Biological Activity

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.6 g/mol. Its structure includes an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzyl hydrazine with propionyl chloride to form the corresponding hydrazide. This intermediate is cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final acylation step involves propionyl chloride.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to have an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results indicate that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation. The oxadiazole moiety plays a crucial role in its binding affinity to these targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment.

- Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Toxicity and Safety Profile

While initial studies indicate promising anticancer activity, comprehensive toxicity evaluations are essential for determining the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels; however, further studies are necessary to establish safe dosage ranges for clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with carboxylic acid derivatives. For example, hydrazides can react with 4-(methylthio)benzyl-substituted carboxylic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). Key steps include:

Formation of the oxadiazole ring : Cyclization at 80–100°C in anhydrous solvents like toluene or DMF .

Amide coupling : Propionamide introduction via nucleophilic acyl substitution, optimized using coupling agents like EDCI/HOBt .

Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., NaH for thioether stabilization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio benzyl protons at δ 2.5–3.0 ppm; oxadiazole carbons at 155–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₅N₃O₂S) .

- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

- Methodological Answer :

- Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Determines bactericidal vs. bacteriostatic effects at 2× and 4× MIC .

- Biofilm inhibition : Quantified via crystal violet staining in 96-well plates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or microbial strains?

- Methodological Answer :

- Mechanistic profiling : Compare target engagement (e.g., enzyme inhibition assays for COX-2 or β-lactamase) to isolate pathway-specific effects .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylthio with sulfonyl groups) to identify structure-activity relationships (SAR) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What computational strategies predict binding modes and selectivity of this compound with cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring and COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., CHARMM36 force field) .

- Free energy calculations : MM-GBSA estimates ΔG binding to prioritize analogs with improved affinity .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using response surface methodology .

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease purification .

Q. What strategies validate the compound’s mechanism of action in cancer cell apoptosis?

- Methodological Answer :

- Western blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP) in treated vs. control cells .

- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress induction .

- Gene silencing : Knock down suspected targets (e.g., Bcl-2 via siRNA) to confirm dependency .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in cytotoxicity studies between 2D vs. 3D tumor models?

- Methodological Answer :

- 3D spheroid penetration assays : Compare compound diffusion using fluorescence-labeled analogs .

- Metabolic profiling : LC-MS-based metabolomics identifies differential pathway activation (e.g., glycolysis in 2D vs. hypoxia in 3D) .

- EC50 normalization : Adjust for differences in cell density and extracellular matrix interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.